PROTAC Assembly vs. Direct Inhibition
Aster-A Ligand-3 is not a direct inhibitor of Aster-A and cannot be compared to small-molecule inhibitors on potency metrics such as IC50. Its differentiation lies in its functional role: it enables PROTAC-mediated degradation of Aster-A, a mechanism fundamentally distinct from inhibition. Direct Aster-A inhibitors include autogramin-2 (IC50 = 0.27 μM in amino acid starvation-induced autophagy assays) and 20-HC-Me-Pyrrolidine (IC50 = 0.11 μM for Aster-A) . Unlike these inhibitors, which block cholesterol binding and transfer by occupying the StART domain ligand pocket, Aster-A Ligand-3 recruits the ubiquitin-proteasome machinery to achieve catalytic protein elimination [1]. The resulting PROTAC NGF3 achieves DC50 = 4.8 μM and Dmax = 60% in HeLa cells, representing a degradation-based rather than occupancy-based pharmacological outcome .
| Evidence Dimension | Mechanism of action and functional outcome |
|---|---|
| Target Compound Data | E3 ligase recruitment for PROTAC assembly; enables Aster-A degradation |
| Comparator Or Baseline | Autogramin-2: IC50 = 0.27 μM (amino acid starvation autophagy assay); 20-HC-Me-Pyrrolidine: IC50 = 0.11 μM (Aster-A cholesterol transfer inhibition) |
| Quantified Difference | Not directly comparable; target compound is a synthetic intermediate with no standalone activity, while comparators are direct pharmacological inhibitors with defined IC50 values |
| Conditions | Target compound: in vitro PROTAC synthesis; comparators: cellular autophagy assay (autogramin-2), cholesterol transfer assay (20-HC-Me-Pyrrolidine) |
Why This Matters
Procurement decision should be based on intended use: Aster-A Ligand-3 is appropriate only for users synthesizing Aster-A PROTAC degraders; direct Aster-A inhibitors are the appropriate choice for pharmacological inhibition studies.
- [1] He N, et al. Fluorescent probes and degraders of the sterol transport protein Aster-A. Bioorg Med Chem. 2024 Apr 1;103:117673. PMID: 38518734. View Source
